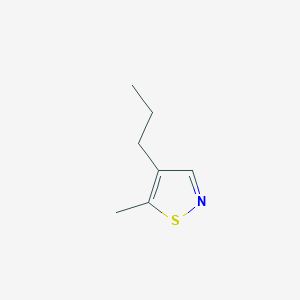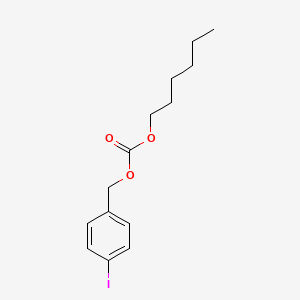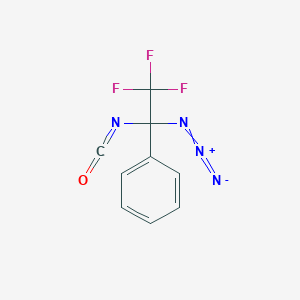![molecular formula C21H18O2 B14621491 Ethanone, 1-[4-(phenylmethoxy)[1,1'-biphenyl]-3-yl]- CAS No. 56926-48-8](/img/structure/B14621491.png)
Ethanone, 1-[4-(phenylmethoxy)[1,1'-biphenyl]-3-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-[4-(phenylmethoxy)[1,1’-biphenyl]-3-yl]- is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.2705 . This compound is also known by other names such as 4’-(Benzyloxy)acetophenone . It is characterized by the presence of a phenylmethoxy group attached to a biphenyl structure, which is further connected to an ethanone group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(phenylmethoxy)[1,1’-biphenyl]-3-yl]- typically involves the reaction of 4-bromobenzyl alcohol with phenylboronic acid in the presence of a palladium catalyst to form the biphenyl structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the catalytic processes.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-[4-(phenylmethoxy)[1,1’-biphenyl]-3-yl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-[4-(phenylmethoxy)[1,1’-biphenyl]-3-yl]- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethanone, 1-[4-(phenylmethoxy)[1,1’-biphenyl]-3-yl]- involves its interaction with specific molecular targets and pathways. The phenylmethoxy group can interact with enzymes and receptors, modulating their activity. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, influencing their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4’-Methoxy-[1,1’-biphenyl]-4-yl)ethanone: Similar structure but with a methoxy group instead of a phenylmethoxy group.
1-(4-Hydroxyphenyl)ethanone: Contains a hydroxy group instead of a phenylmethoxy group.
1-(4-ethylphenyl)ethanone: Contains an ethyl group instead of a phenylmethoxy group.
Uniqueness
Ethanone, 1-[4-(phenylmethoxy)[1,1’-biphenyl]-3-yl]- is unique due to its phenylmethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
56926-48-8 |
|---|---|
Molekularformel |
C21H18O2 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
1-(5-phenyl-2-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C21H18O2/c1-16(22)20-14-19(18-10-6-3-7-11-18)12-13-21(20)23-15-17-8-4-2-5-9-17/h2-14H,15H2,1H3 |
InChI-Schlüssel |
UDQSXHYANJXCPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,3]Oxazolo[4,5-c][1,6]naphthyridin-2(3H)-one](/img/structure/B14621410.png)


![1,3-Bis({2-[(trimethylsilyl)oxy]phenyl}sulfanyl)propan-2-ol](/img/structure/B14621430.png)


![Benzenemethanol, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14621453.png)

![Bicyclo[4.2.0]octan-2-one, 7,7,8,8-tetramethyl-](/img/structure/B14621475.png)


![2-[(E)-Benzyldiazenyl]butan-2-ol](/img/structure/B14621499.png)
![1H-Pyrrolo[3,2-h]quinoline, 2-methyl-](/img/structure/B14621503.png)

